molecular formula C18H23N3O3 B2950711 N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(1-phenylethyl)ethanediamide CAS No. 1795305-43-9

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2950711
CAS No.: 1795305-43-9
M. Wt: 329.4
InChI Key: TUZJGYAEGFVNBU-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide is a complex organic compound that features a pyrrole ring and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines .

Scientific Research Applications

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide
  • **N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide

Uniqueness

N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N’-(1-phenylethyl)ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring and an ethanediamide backbone sets it apart from other similar compounds.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(14-7-4-3-5-8-14)20-18(24)17(23)19-11-10-16(22)15-9-6-12-21(15)2/h3-9,12-13,16,22H,10-11H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZJGYAEGFVNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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